molecular formula C5H5BN B106804 Pyridine borane CAS No. 110-51-0

Pyridine borane

Cat. No.: B106804
CAS No.: 110-51-0
M. Wt: 89.91 g/mol
InChI Key: SZTRIFADSYXGNH-UHFFFAOYSA-N
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Description

Pyridine borane is a chemical compound consisting of a pyridine molecule complexed with borane. It is known for its utility as a reducing agent and catalyst in various chemical reactions. The compound is characterized by the formation of a dative bond between the nitrogen atom of pyridine and the boron atom of borane, resulting in a stable complex.

Mechanism of Action

Target of Action

Pyridine borane, also known as Boron, trihydro(pyridine)-, (T-4)-, primarily targets carboxylic acids and amines . It acts as an efficient catalyst for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines . It is also used as a reducing agent for the reductive amination of aldehydes and ketones .

Mode of Action

This compound interacts with its targets by acting as a liquid catalyst . It provides improved solubility for the direct amidation of a wide range of aromatic and aliphatic carboxylic acids and amines to form secondary and tertiary carboxamides . It also demonstrates tolerance of potentially incompatible halo, nitro, and alkene functionalities .

Biochemical Pathways

This compound is involved in the amidation pathway . It catalyzes the direct amidation of carboxylic acids and amines to form secondary and tertiary carboxamides . This process is a key transformation in process and medicinal chemistry . This compound also plays a role in the PEGylation pathway , where it acts as a reducing agent for the PEGylation of L-asparaginase .

Pharmacokinetics

PEGylation is a process that improves the pharmacokinetic and pharmacodynamic properties of therapeutic proteins like L-asparaginase .

Result of Action

The primary result of this compound’s action is the formation of secondary and tertiary carboxamides from the direct amidation of carboxylic acids and amines .

Action Environment

It should be kept away from water, acids, air, and oxidizing agents . It is relatively stable in neutral water solutions, but may release dihydrogen when used . These environmental factors can influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine borane can be synthesized through the reaction of pyridine with borane. One common method involves the direct reaction of pyridine with borane in a solvent such as tetrahydrofuran (THF) under controlled conditions. The reaction typically proceeds at room temperature and yields this compound as a stable complex .

Industrial Production Methods: In industrial settings, this compound is produced by reacting pyridine with borane in large-scale reactors. The process involves careful control of temperature and pressure to ensure the efficient formation of the desired complex. The product is then purified through distillation or crystallization to obtain high-purity this compound .

Comparison with Similar Compounds

  • Borane dimethylamine complex
  • Borane triethylamine complex
  • Borane tetrahydrofuran complex

These similar compounds also serve as reducing agents and catalysts but may differ in their reactivity and solubility properties .

Properties

CAS No.

110-51-0

Molecular Formula

C5H5BN

Molecular Weight

89.91 g/mol

InChI

InChI=1S/C5H5BN/c6-7-4-2-1-3-5-7/h1-5H

InChI Key

SZTRIFADSYXGNH-UHFFFAOYSA-N

SMILES

[B].C1=CC=NC=C1

Canonical SMILES

[B-][N+]1=CC=CC=C1

Key on ui other cas no.

110-51-0

Pictograms

Flammable; Acute Toxic

Synonyms

pyridine borane

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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